Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy-

Description

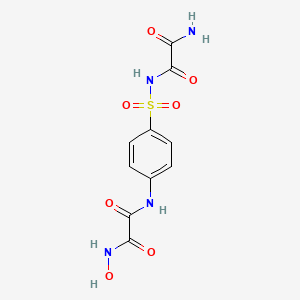

The compound Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy- is a structurally complex molecule featuring:

- An ethanediamide backbone (two amide groups linked by an ethylene chain).

- A 4-(((aminooxoacetyl)amino)sulfonyl)phenyl substituent, combining sulfonyl, aminooxoacetyl, and phenyl groups.

Its closest analog, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 111986-19-7), shares structural similarities but substitutes the hydroxy group with a methyl group, altering solubility and reactivity .

Properties

CAS No. |

81717-49-9 |

|---|---|

Molecular Formula |

C10H10N4O7S |

Molecular Weight |

330.28 g/mol |

IUPAC Name |

N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |

InChI |

InChI=1S/C10H10N4O7S/c11-7(15)8(16)14-22(20,21)6-3-1-5(2-4-6)12-9(17)10(18)13-19/h1-4,19H,(H2,11,15)(H,12,17)(H,13,18)(H,14,16) |

InChI Key |

MPDBSGNLCBXFBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NO)S(=O)(=O)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free reactions. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, its unique structure makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of DHFR disrupts the folate pathway, which is crucial for DNA synthesis and cell division . This inhibition leads to the suppression of microbial growth and cancer cell proliferation. The compound’s sulfonyl and hydroxy groups play a key role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related ethanediamide derivatives:

*Estimated based on analogs.

Physicochemical Properties

- Solubility : The hydroxy group in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., CAS 111986-19-7) but reduces lipid membrane permeability. Methoxy- and fluorophenyl derivatives exhibit moderate solubility in organic solvents .

- Stability : Sulfonyl and amide groups confer thermal stability. The hydroxy group may render the compound prone to oxidation under acidic conditions, unlike methyl or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.